

Toxicological Profile of Chloramben: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Chloramben*

Cat. No.: *B1668635*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide formerly used for the control of annual grasses and broadleaf weeds. This technical guide provides a comprehensive overview of the toxicological profile of **Chloramben**, intended for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data from toxicological studies, details the experimental protocols of these studies, and explores the known mechanisms of action. Visual diagrams are provided to illustrate experimental workflows and molecular pathways. It is important to note that **Chloramben** is no longer produced or sold in the United States.^[1]

Chemical and Physical Properties

Property	Value	Reference
CAS Number	133-90-4	[2]
Molecular Formula	C ₇ H ₅ Cl ₂ NO ₂	[2]
Molecular Weight	206.03 g/mol	[3]
Appearance	Colorless, odorless crystalline solid	[1]
Water Solubility	700 mg/L at 25°C	[1]
Melting Point	200-201°C	[4]
Vapor Pressure	930 mPa at 100°C	[4]

Toxicokinetics

Animal studies indicate that **Chloramben** is rapidly absorbed from the gastrointestinal tract following ingestion.[1] In female rats administered a single oral dose, approximately 97% of the dose was absorbed and subsequently excreted in the urine and expired air.[1] The primary route of elimination is through urine and feces, with no significant tissue residue accumulation.[1] In lactating cows, 88% of a daily dose was excreted in the urine and 5% in the feces within four days, with no residues detected in the milk.[1] Similarly, rapid excretion was observed in dogs with no tissue residues found.[1]

Acute Toxicity

Chloramben exhibits low acute toxicity via oral and dermal routes of exposure.[3] In humans, acute exposure to high levels of **Chloramben** can cause mild to moderate skin irritation.[3]

Test	Species	Route	LD50	Reference
Acute Oral LD50	Rat	Oral	3500 mg/kg	[1]
Acute Oral LD50	Mouse	Oral	3725 mg/kg	[1]
Acute Dermal LD50	Rabbit	Dermal	3136 mg/kg	[1]
Acute Dermal LD50	Rat (albino)	Dermal	>3160 mg/kg	[1]

Experimental Protocols

Acute oral toxicity studies are typically conducted in accordance with OECD Test Guideline 423. The protocol involves the administration of the test substance in graduated doses to groups of experimental animals.

- **Test Animals:** Young adult rats (e.g., Sprague-Dawley strain), typically nulliparous and non-pregnant females.
- **Dosage:** A single limit dose of 2000 mg/kg body weight is often used. If mortality is observed, a dose-response study with at least three dose levels is conducted.
- **Administration:** The substance is administered by gavage using a stomach tube.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.

Chronic Toxicity

Long-term animal studies in rats, mice, and dogs have not shown significant evidence of chronic organ injury or other **chloramben**-related effects on body weight or function, even at high concentrations.[1]

Experimental Protocols

Chronic toxicity studies are generally performed following OECD Test Guideline 452.

- **Test Animals:** Typically two rodent species (e.g., rats and mice). At least 20 animals per sex per group.
- **Dosage:** At least three dose levels plus a control group. The highest dose should elicit minimal signs of toxicity without causing mortality.
- **Administration:** The test substance is usually administered in the diet for a period of 12 to 24 months.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals.
- **Pathology:** All animals undergo a full necropsy and histopathological examination of organs and tissues.

Carcinogenicity

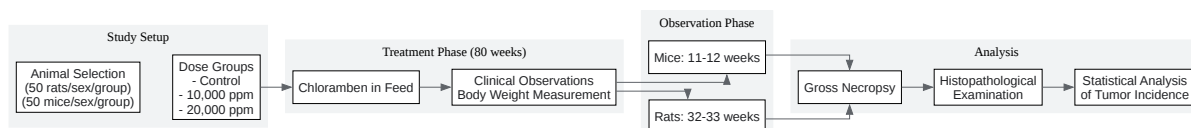
The carcinogenic potential of **Chloramben** is unclear. A bioassay conducted by the National Toxicology Program (NTP) found that **Chloramben** was carcinogenic in female B6C3F1 mice, causing hepatocellular carcinomas.^{[5][6]} However, no evidence of carcinogenicity was observed in Osborne-Mendel rats under the same study conditions.^{[5][6]} The incidence of hepatocellular carcinoma in male mice was considered marginally associated with **Chloramben** administration due to variations in the spontaneous incidence of this tumor type.^[6]

Species	Sex	Dose Levels (ppm in feed)	Duration	Findings	Reference
Osborne-Mendel Rat	Male & Female	10,000, 20,000	80 weeks	No evidence of carcinogenicity	[5] [6] [7]
B6C3F1 Mouse	Male	10,000, 20,000	80 weeks	Marginally associated with hepatocellular carcinoma	[7]
B6C3F1 Mouse	Female	10,000, 20,000	80 weeks	Carcinogenic, producing hepatocellular carcinomas	[5] [6] [7]

Experimental Protocols: NTP Carcinogenicity Bioassay

The following is a summary of the protocol used in the NTP bioassay of **Chloramben** (NCI-CG-TR-25).[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Test Animals: 50 male and 50 female Osborne-Mendel rats and B6C3F1 mice per dose group.
- Dosage: The test material was administered in the feed at concentrations of 10,000 ppm and 20,000 ppm.
- Duration: Animals were treated for 80 weeks, followed by an observation period of 32-33 weeks for rats and 11-12 weeks for mice.
- Observations: Animals were weighed regularly, and clinical signs were recorded.
- Pathology: A complete histopathologic examination was performed on all animals.



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NTP Carcinogenicity Bioassay Workflow

Reproductive and Developmental Toxicity

Studies in rats have not shown **Chloramben** to cause reproductive toxicity.[1] A long-term study in rats fed large daily doses of **Chloramben** found no effects on fertility, fetal survival, or nursing ability.[1]

Developmental toxicity studies in rabbits showed no developmental defects in fetuses even at high doses.[1] In rats, lower doses did not affect the pregnant dams, but there was an increase in fetal deaths and incomplete fetal skeletal development.[1] At even lower doses, there was no increase in fetal deaths, but incomplete bone development was still observed.[1] The lowest doses tested produced no changes.[1]

Experimental Protocols

Reproductive and developmental toxicity studies are typically conducted following OECD guidelines.

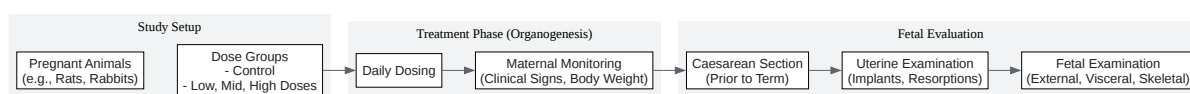
Two-Generation Reproduction Toxicity (OECD Guideline 416)[8][9]

- Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.
- Test Animals: Typically rats.

- Procedure: The substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of the second generation (F2).
- Endpoints: Mating, fertility, gestation length, litter size, pup viability, and growth. Histopathology of reproductive organs.

Prenatal Developmental Toxicity (OECD Guideline 414)^[10]^[11]

- Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus.
- Test Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.
- Procedure: The substance is administered to pregnant females during the period of organogenesis.
- Endpoints: Maternal clinical signs, body weight, and food consumption. Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are examined for external, visceral, and skeletal malformations and variations.



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Prenatal Developmental Toxicity Study Workflow

Genotoxicity

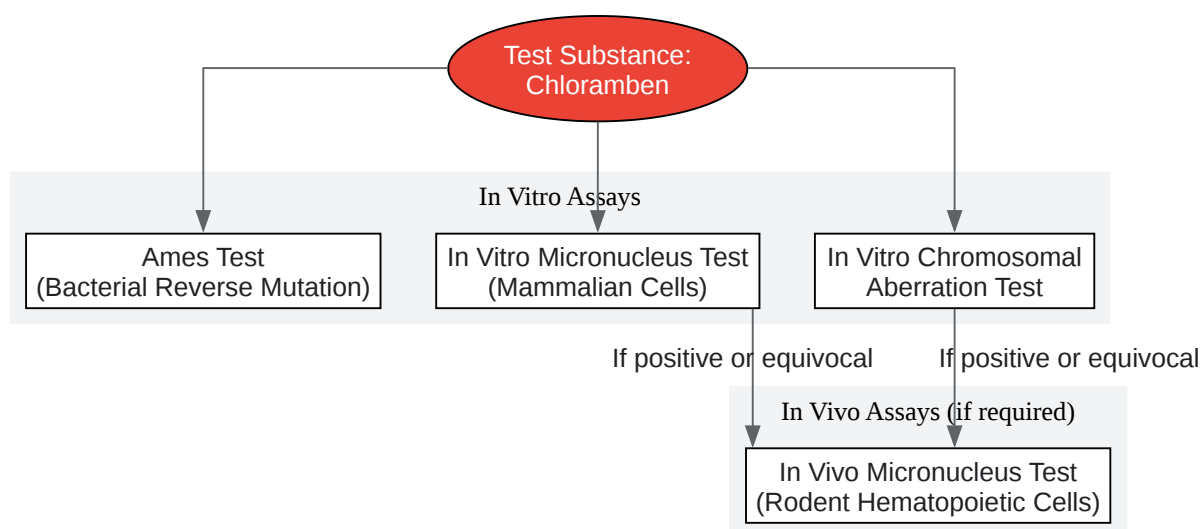
Most bacterial and mammalian cell assays have indicated that **Chloramben** is not genotoxic. However, one study using Chinese hamster ovary cells showed evidence of mutagenicity.^[1]

These data suggest that **Chloramben** has slight or no mutagenic potential.[1]

Experimental Protocols

A standard battery of genotoxicity tests is typically required to assess the genotoxic potential of a substance.

- **Bacterial Reverse Mutation Test (Ames Test):** This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base-pair substitutions and frameshifts).
- **In Vitro Mammalian Cell Micronucleus Test:** This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei can result from chromosome breakage or whole chromosome loss.
- **In Vitro Mammalian Chromosomal Aberration Test:** This test identifies structural chromosome damage in cultured mammalian cells.



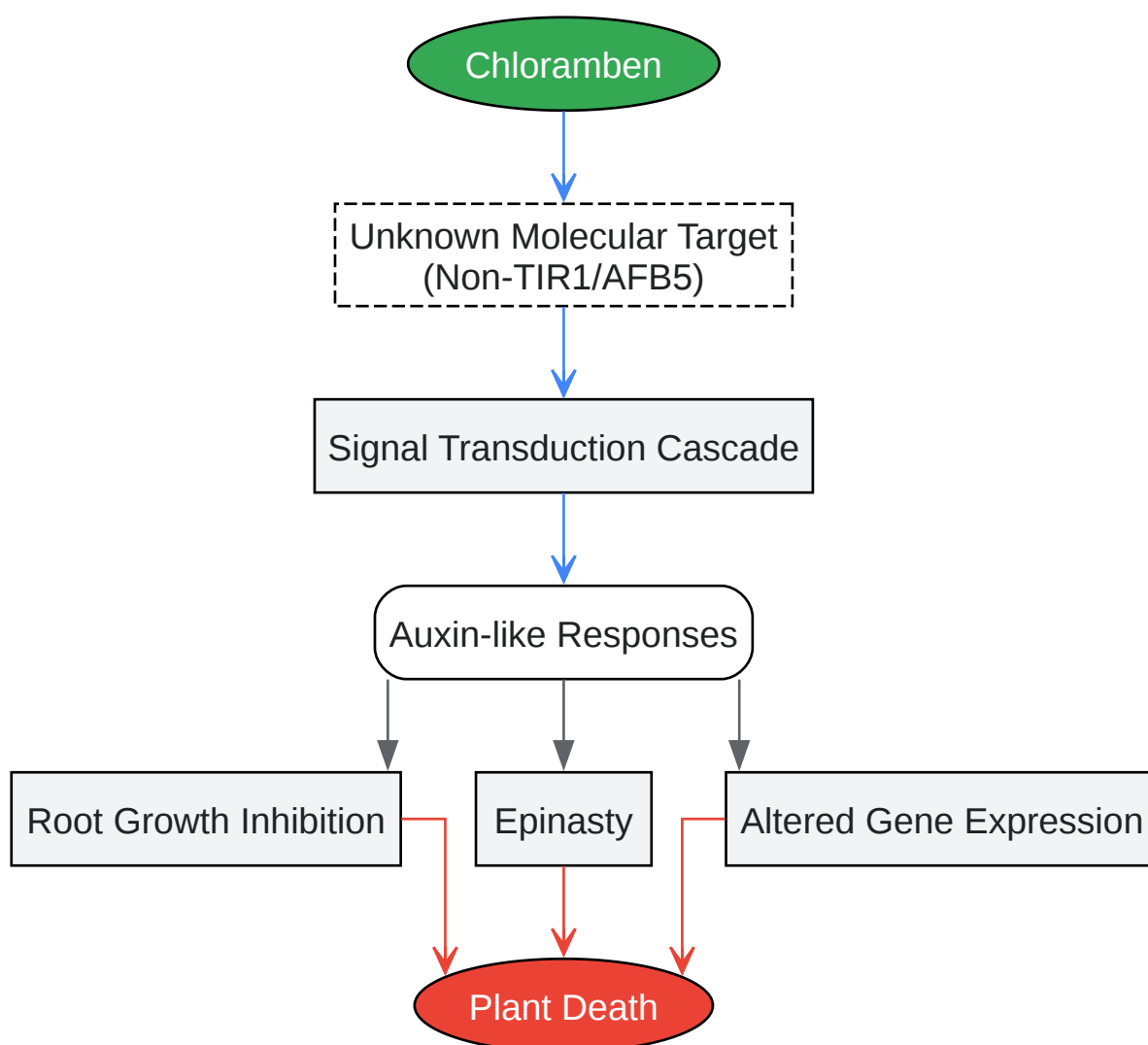
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Standard Genotoxicity Testing Workflow

Mechanism of Action and Signaling Pathways

Herbicidal Mechanism of Action

Chloramben is a synthetic auxin herbicide.[12] In susceptible plants, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death.[1] Research suggests that **Chloramben** may operate through a non-canonical auxin signaling pathway, as it shows little to no binding to the primary auxin receptors TIR1/AFB5. The exact molecular target in plants remains to be fully elucidated.



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Proposed Non-Canonical Auxin Signaling of **Chloramben** in Plants

Mammalian Mechanism of Toxicity

The precise molecular mechanism of **Chloramben**-induced toxicity in mammals is not well-characterized. The liver tumors observed in mice suggest potential interference with metabolic processes. While not specifically studied for **Chloramben**, other chlorinated hydrocarbons have been shown to induce liver tumors in rodents through mechanisms involving oxidative stress and the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[13][14] Pesticide exposure, in general, has been linked to the induction of oxidative stress.[15] Further research is needed to determine if these pathways are relevant to **Chloramben**-induced hepatocarcinogenesis in mice.

Conclusion

Chloramben demonstrates low acute toxicity. The primary toxicological concern identified in long-term studies is the induction of hepatocellular carcinomas in female mice, while no carcinogenic effects were observed in rats. **Chloramben** is not considered to be a reproductive toxicant, but it has shown some evidence of developmental toxicity in rats at maternally toxic doses, specifically affecting fetal skeletal development. Genotoxicity assays are mostly negative, suggesting a low mutagenic potential. The mechanism of its herbicidal action appears to be through a non-canonical auxin signaling pathway in plants. The molecular mechanisms underlying its toxicity in mammals, particularly the liver tumors in mice, are not well understood but may involve pathways common to other chlorinated hydrocarbons. This guide provides a consolidated resource of the available toxicological data and experimental methodologies for **Chloramben** to aid researchers in their understanding of this compound.

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